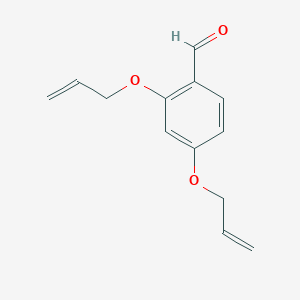
2,4-双(烯丙氧基)苯甲醛
描述
Synthesis Analysis
The synthesis of bis-aldehyde compounds can be achieved through different methods. For instance, a bis benzoxazine monomer with allyl groups was synthesized via a solventless method from diallyl bisphenol-A, paraformaldehyde, and aniline . Another approach involved the synthesis of bis([1,2,4]-oxadiazol)benzaldehydes starting from benzamidoxime, which is obtained from 4-cyanobenzaldehyde . These methods indicate that the synthesis of bis-aldehyde compounds like 2,4-Bis(allyloxy)benzaldehyde may involve the use of precursor aldehyde compounds and appropriate functional group transformations.
Molecular Structure Analysis
The molecular structure of bis-aldehyde compounds is confirmed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . The molecular structures and geometries can also be optimized using computational methods like density functional theory (DFT) . These techniques would be applicable in analyzing the molecular structure of 2,4-Bis(allyloxy)benzaldehyde to confirm its chemical identity and purity.
Chemical Reactions Analysis
Bis-aldehyde compounds can participate in various chemical reactions. For example, the bis benzoxazine monomer undergoes a two-stage thermal polymerization, with the first stage attributed to the polymerization of the allyl groups . Similarly, 2,4-Bis(allyloxy)benzaldehyde could potentially undergo polymerization reactions due to the presence of allyloxy groups, which are known to participate in polymerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-aldehyde compounds are influenced by their molecular structure. For instance, the bis benzoxazine monomer with allyl groups exhibited a high glass transition temperature (Tg) of approximately 300°C and high crosslink density, indicating good thermal stability . The photoluminescent properties of bis-styrylbenzene compounds were also investigated, revealing that these compounds can exhibit large bathochromic shifts and form excimers characterized by low-bandgap emission . These findings suggest that 2,4-Bis(allyloxy)benzaldehyde may also possess unique physical and chemical properties that could be explored for various applications.
Relevant Case Studies
While there are no direct case studies on 2,4-Bis(allyloxy)benzaldehyde, the provided papers discuss case studies on related bis-aldehyde compounds. For example, the synthesis and characterization of novel bis(2-(5-((5-phenyl-1H-tetrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)phenoxy)alkanes were reported, showcasing the versatility of bis-aldehyde compounds in synthesizing new materials . Additionally, the interaction of a bifunctional Lewis acid with benzaldehyde was studied, which could be relevant to understanding the reactivity of 2,4-Bis(allyloxy)benzaldehyde with Lewis acids .
科学研究应用
聚合物合成和改性
- 聚合引发剂:2,4-双(烯丙氧基)苯甲醛用作异双功能聚合物的合成引发剂。该化合物已应用于开环聚合和原子转移自由基聚合,展示了其在制造具有醛和烯丙氧基官能团的定义明确的聚合物中的效用 (Sane 等人,2013)。
有机合成
- 分子内环加成:2,4-双(烯丙氧基)苯甲醛热解促进分子内环加成,以双-[3+2]或“交叉”方式进行,展示了其在合成复杂有机分子中的作用 (Mathur & Suschitzky, 1975)。
- 均烯丙醇的电合成:它已被用于镍催化的电化学反应中,用于裂解烯丙基和分子内烯丙基转移,产生均烯丙醇 (Franco 等人,1997)。
化学分析和表征
- 晶体结构分析:该化合物已用于晶体结构和光谱表征的研究中,在推进我们对分子结构和相互作用的理解方面发挥了作用 (Hafeez 等人,2019)。
合成应用
- 手性化合物的合成:它用于合成复杂的手性化合物,例如不对称构建季中心,这在药物和合成化学中具有影响 (Denmark & Fu, 2002)。
- 荧光聚合物合成:2,4-双(烯丙氧基)苯甲醛参与新型荧光聚合物的合成,表明其在材料科学和工程中的效用 (Neilson 等人,2008)。
属性
IUPAC Name |
2,4-bis(prop-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACDJVALBBJGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409238 | |
| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(allyloxy)benzaldehyde | |
CAS RN |
96601-10-4 | |
| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

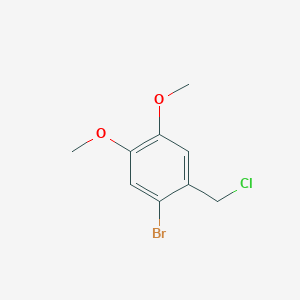
![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

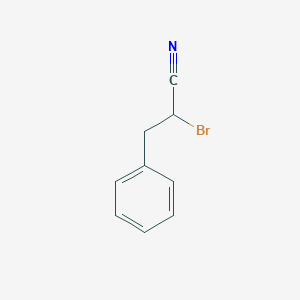


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)


![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

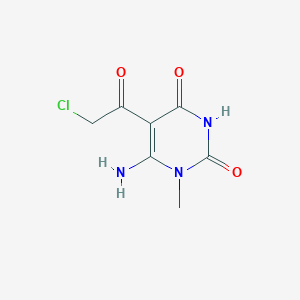
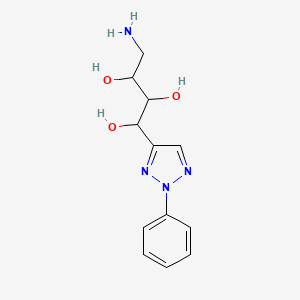
![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)